molecular formula C14H12ClNOS2 B2562139 (E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2034896-76-7

(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2562139
M. Wt: 309.83
InChI Key: RTTYZXQOYPZBJY-ONEGZZNKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Crystal and Molecular Structures

The crystal and molecular structures of related thiopyranylidenedihydropyridine SS-dioxides have been determined using X-ray three-dimensional diffraction data. These structures suggest the participation of the sulfur atom in the thiopyran ring in π delocalization, indicating the significance of thiophene derivatives in understanding molecular interactions and structural chemistry (Andreetti, Bocelli, & Sgarabotto, 1973).

Synthesis and Studies of Nonaromatic Dithia Pyribenzihexaphyrins

A study on the synthesis of expanded hexaphyrins, which includes thiophene as part of the macrocyclic frame, highlights the development of stable nonaromatic dithia pyribenzihexaphyrins. These compounds show sharp absorption bands and NIR absorption properties upon protonation, demonstrating their potential in material science and molecular engineering (Rawat, Sinha, Prasannan, & Ravikanth, 2021).

Novel Synthesis Techniques

A flexible regiospecific synthesis technique for thiophenes from readily available starting materials, using chloranil in tert-butanol or pyridine, demonstrates the adaptability and efficiency of creating thiophene derivatives. This method highlights the broad applicability of thiophene derivatives in synthetic chemistry (McIntosh & Khalil, 1975).

Fluorescent Probe Development for Thiophenols

The development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the importance of thiophene derivatives in analytical chemistry. This work emphasizes their role in sensitive and selective detection techniques relevant to chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Electropolymerization and Electrochromic Devices

The electropolymerization of a new monomer, which includes thiophene units, and its application in electrochromic devices demonstrate the utility of thiophene derivatives in creating materials with unique electrochromic properties. This area of research highlights the potential for developing advanced materials for optoelectronic applications (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to the latest research and safety data when working with chemical compounds.


properties

IUPAC Name

(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS2/c15-13-8-10-9-16(6-5-12(10)19-13)14(17)4-3-11-2-1-7-18-11/h1-4,7-8H,5-6,9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTYZXQOYPZBJY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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